1-Benzyl-4-(4-nitrophenoxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-nitrophenoxy)phthalazine is a chemical compound with the molecular formula C21H15N3O3 and a molecular weight of 357.362 g/mol . This compound is part of the phthalazine family, which is known for its significant biological and pharmacological activities . Phthalazines are bicyclic N-heterocycles that have attracted attention due to their valuable properties .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-nitrophenoxy)phthalazine involves several steps. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine . This intermediate is then reacted with benzyl chloride and 4-nitrophenol under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Benzyl-4-(4-nitrophenoxy)phthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various phthalazine derivatives with different functional groups .
Scientific Research Applications
1-Benzyl-4-(4-nitrophenoxy)phthalazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-nitrophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions lead to anti-inflammatory and antitumor effects . Additionally, the compound may bind to gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
1-Benzyl-4-(4-nitrophenoxy)phthalazine can be compared with other similar compounds, such as:
Azelastine: An antihistamine used in the treatment of allergic rhinitis.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
CAS No. |
652969-97-6 |
---|---|
Molecular Formula |
C21H15N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-nitrophenoxy)phthalazine |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)16-10-12-17(13-11-16)27-21-19-9-5-4-8-18(19)20(22-23-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
CXKBRTAXLJPGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.